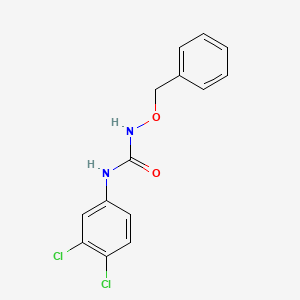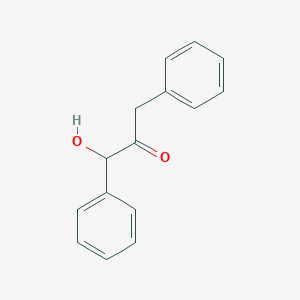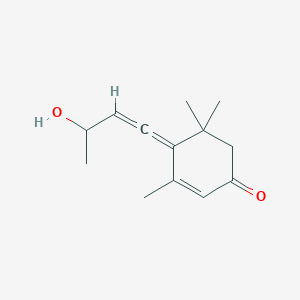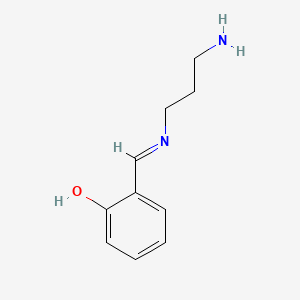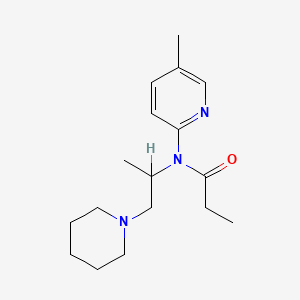
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with the piperidine derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperidine and pyridine rings could facilitate binding to specific sites, while the amide group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(2-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-3-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both piperidine and pyridine rings in the same molecule can provide a unique set of interactions with molecular targets, potentially leading to distinct pharmacological properties.
Properties
CAS No. |
54152-57-7 |
|---|---|
Molecular Formula |
C17H27N3O |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H27N3O/c1-4-17(21)20(16-9-8-14(2)12-18-16)15(3)13-19-10-6-5-7-11-19/h8-9,12,15H,4-7,10-11,13H2,1-3H3 |
InChI Key |
ADXFCHWVRDOSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=NC=C(C=C1)C)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


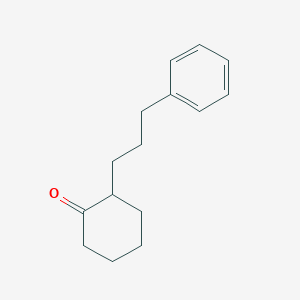
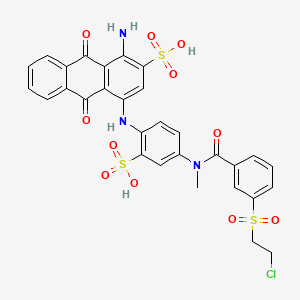
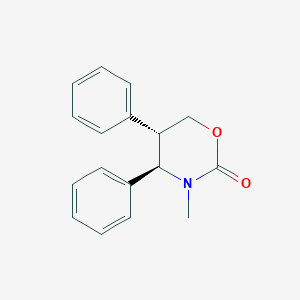
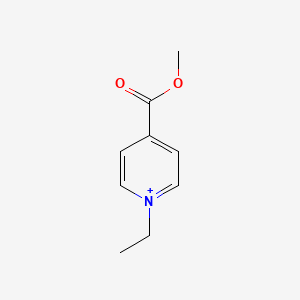



![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
